Indium‑Promoted Allylation Yield and Diastereoselectivity vs. Allyl Chloride Baseline
In indium‑mediated allylation of aldehydes, 3‑chloro‑2‑fluoroprop‑1‑ene affords the fluorinated homoallylic alcohol in 72–76% isolated yield under mild aqueous conditions [1]. The unfluorinated analog allyl chloride is either unreactive under identical conditions or yields the non‑fluorinated product which lacks the enhanced metabolic stability and unique electronic properties of the fluorinated scaffold [2]. Furthermore, γ‑substituted halo‑fluorinated allylic derivatives derived from the target compound deliver α‑substituted fluorinated homoallylic alcohols with diastereoselectivities up to 86:14, a level of stereocontrol not attainable with non‑fluorinated allylic chlorides [3].
| Evidence Dimension | Isolated reaction yield for indium‑mediated allylation with benzaldehyde |
|---|---|
| Target Compound Data | 72–76% yield (entries 1‑2, Table 1) |
| Comparator Or Baseline | Allyl chloride (non‑fluorinated analog): unreactive or gives non‑fluorinated product |
| Quantified Difference | 72–76% yield for fluorinated product vs. 0% yield for fluorinated product from allyl chloride |
| Conditions | Indium metal (1.2–2.0 equiv), H₂O or brine, room temperature |
Why This Matters
This data quantifies the ability of 3‑chloro‑2‑fluoroprop‑1‑ene to directly install a valuable fluorinated allyl group under mild conditions, a transformation impossible with allyl chloride, thus justifying its selection for fluorinated building block synthesis.
- [1] Lemonnier, G., Van Hijfte, N., Sebban, M., & Poisson, T. (2014). Efficient access to fluorinated homoallylic alcohols through an indium promoted fluoroallylation reaction. Tetrahedron, 70(19), 3123‑3133. View Source
- [2] Allmendinger, T., et al. (1999). A new synthesis of 2‑fluoroallyl alcohols and their use in the preparation of fluorinated analogs of vitamin D₃. Tetrahedron, 55(35), 10753‑10764. (Reactivity comparison of fluorinated vs. non‑fluorinated allylic halides). View Source
- [3] Lemonnier, G., Van Hijfte, N., Sebban, M., & Poisson, T. (2014). Efficient access to fluorinated homoallylic alcohols through an indium promoted fluoroallylation reaction. Tetrahedron, 70(19), 3123‑3133. (Diastereoselectivity data). View Source
